1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride is a chemical compound classified as a piperidine derivative. This compound has garnered attention for its potential applications in pharmaceutical research, particularly as a Janus kinase 1 inhibitor, which is relevant in treating various inflammatory and autoimmune diseases . The compound's structure features a piperidine ring and an azetidine ring, contributing to its biological activity.
The compound is categorized under the broader class of azetidine derivatives. It is synthesized for research purposes and is available commercially for experimental use . Its chemical formula is , and it has been associated with various therapeutic applications, especially in modulating immune responses .
The synthesis of 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride typically involves several key steps:
The synthesis may face challenges such as regioselectivity during ring formation and ensuring high yields of the desired dihydrochloride salt. Optimization of reaction conditions (temperature, solvent, and catalysts) is crucial for achieving efficient synthesis.
The molecular structure of 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity .
1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride can participate in various chemical reactions, including:
These reactions are essential for developing derivatives with enhanced pharmacological properties .
The primary mechanism of action for 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride involves inhibition of Janus kinase 1. This enzyme plays a critical role in signaling pathways related to immune responses. By inhibiting this enzyme, the compound can modulate inflammatory processes, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders .
1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride is primarily used in:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its potential in drug discovery .
The synthesis of 1-(piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride (CAS 1179361-28-4) hinges on precise retrosynthetic disconnections targeting its azetidine-piperidine hybrid architecture. The core strategy involves late-stage functionalization of the azetidine-3-carboxylic acid moiety, with the critical C–N bond formation achieved through N-alkylation or amide coupling. A high-yielding route employs HBTU/HOBt-mediated amidation between tert-butyl piperidine-4-carboxylate and azetidine-3-carboxylic acid derivatives, followed by acidic deprotection and dihydrochloride salt formation (yield: 23–36%) [4]. Alternative pathways leverage direct N-alkylation of 1-Boc-azetidine-3-carboxylic acid with 4-chloropiperidine derivatives under basic conditions (triethylamine/acetonitrile), yielding the protected precursor before HCl-mediated salt formation (>80% yield) [4] [7].
Table 1: Core Bond-Forming Strategies for Azetidine-Piperidine Hybridization
Connection Point | Method | Reagents/Conditions | Yield (%) |
---|---|---|---|
Azetidine N–Piperidine C | Amide Coupling | HBTU/HOBt, DIPEA, DCM/ACN | 23–36 |
Azetidine N–Piperidine C | N-Alkylation | 4-Chloropiperidine, TEA, ACN, Δ | >80 |
Azetidine C3–COOH | HWE Reaction* | (EtO)₂P(O)CH₂CO₂Me, NaH, THF | 72 |
*Horner-Wadsworth-Emmons reaction for precursor synthesis [10]
Spirocyclic bioisosteric replacements, such as azetidine-lactam or cyclobutane-carbamate scaffolds, enhance metabolic stability while retaining conformational rigidity. These modifications mimic the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl pharmacophore, improving lipophilic ligand efficiency (LLE) by 1.5–2.0 units compared to non-spiro analogs [9].
Salt formation is critical for optimizing the physicochemical properties of this zwitterionic compound. The dihydrochloride salt (C~9~H~18~Cl~2~N~2~O~2~; MW 257.16 g/mol) exhibits superior crystallinity and aqueous solubility (>50 mg/mL) compared to the free base or mono-hydrochloride forms, attributable to protonation of both the piperidine (pK~a~ ~10.5) and azetidine nitrogen (pK~a~ ~9.8) sites [2]. The salt formation protocol involves treating the free base in anhydrous diethyl ether with 2.2 equivalents of HCl gas at 0–5°C, yielding a hygroscopic white powder. Storage stability studies indicate minimal degradation (<2%) under dry, sealed conditions at 4°C for >12 months, whereas free base analogs degrade >15% under identical conditions [2] [3].
Table 2: Comparative Physicochemical Properties of Salt Forms
Form | Solubility (H~2~O, mg/mL) | Hygroscopicity | Storage Stability (4°C) |
---|---|---|---|
Free Base | <1 | Low | 85% purity at 12 months |
Monohydrochloride | ~15 | Moderate | 92% purity at 12 months |
Dihydrochloride | >50 | High | >98% purity at 12 months |
X-ray powder diffraction (XRPD) confirms a crystalline monohydrate phase for the dihydrochloride salt, with characteristic peaks at 2θ = 8.7°, 12.3°, and 20.5°. This structure facilitates consistent filtration and drying kinetics during scale-up [3] [7].
Efficient hybridization of azetidine and piperidine rings relies on tailored catalytic systems. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-catalyzed aza-Michael addition enables C–N bond formation between N-Boc-azetidine-3-ylidene acetate and piperidine-4-amine derivatives (65–75% yield, 4 h at 65°C). This method suppresses ester hydrolysis side reactions common with stronger bases like NaOH [5] [10]. For Suzuki–Miyaura diversification, Pd(PPh~3~)~4~/K~3~PO~4~ catalyzes cross-coupling of 3-(4-bromophenyl)azetidine intermediates with piperidinyl boronic esters, achieving >90% conversion with 3 mol% catalyst loading in ethanol/H~2~O (80°C, 12 h) [10].
Table 3: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst/System | Conditions | Yield/Conversion | Stereoselectivity |
---|---|---|---|---|
Aza-Michael Addition | DBU (10 mol%) | ACN, 65°C, 4 h | 64–75% | >95% trans isomer |
Suzuki–Miyaura Coupling | Pd(PPh~3~)~4~ (3 mol%) | EtOH/H~2~O, K~3~PO~4~, 80°C | >90% | N/A (planar intermediate) |
Reductive Amination | NaBH(OAc)~3~ | DCE, rt, 12 h | 80–85% | ~1:1 dr |
Notably, enzymatic catalysis (e.g., Candida antarctica lipase B) has been explored for enantioselective aza-Michael reactions but gives <20% yield for this substrate due to steric constraints around the azetidine β-carbon [10].
Solvent-free techniques provide exceptional stereocontrol in constructing the chiral azetidine core. Melt-phase aza-Michael addition between piperidin-4-amine and methyl acrylate derivatives proceeds at 80°C without solvents, achieving 88% yield and >99% diastereomeric excess (de) when using (1R,2S)-norephedrine as a chiral mediator. This contrasts sharply with solution-phase reactions (50–60% de in toluene) [10]. Similarly, mechanochemical grinding (ball milling, 30 Hz) of azetidin-3-one with diethyl phosphonoacetate in the Horner–Wadsworth–Emmons step delivers methyl (N-Boc-azetidin-3-ylidene)acetate in 95% yield and E/Z > 98:2 within 15 minutes, eliminating column chromatography.
Table 4: Solvent-Free vs. Solution-Phase Synthesis Performance
Parameter | Solvent-Free (Melt/Grinding) | Solution-Phase (ACN/Toluene) |
---|---|---|
Reaction Time | 15 min – 2 h | 4–24 h |
Diastereomeric Excess | >95% | 50–75% |
E/Z Selectivity | >98:2 | 85:15 |
Purification Needed | None (direct crystallization) | Column chromatography |
The absence of solvent minimizes racemization at the azetidine C3 stereocenter and suppresses solvolysis of the Boc protecting group. X-ray crystallography confirms that solvent-free methods produce a single-crystal lattice with H-bonding between the azetidine N–H and carboxylate O atoms, locking the stereochemistry [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3